1-Cyclopentylethanone (CAS 6004-60-0), also known as cyclopentyl methyl ketone, is a cyclic aliphatic ketone characterized by a conformationally flexible five-membered ring adjacent to a reactive acetyl group. Exhibiting a boiling point of approximately 151–160 °C, a density of 0.913–0.935 g/cm³, and excellent solubility in common organic solvents, this colorless liquid offers highly predictable thermal and handling properties for industrial scale-up . In procurement and material selection, it is primarily sourced as a specialized building block for active pharmaceutical ingredients (APIs), spirocyclic heterocycles, and advanced fragrance formulations. Its unique steric profile makes it an essential precursor in workflows where precise spatial constraints are required for downstream functionalization, differentiating it from both acyclic ketones and larger cyclic homologs.
Substituting 1-cyclopentylethanone with its closest homolog, 1-cyclohexylethanone, or with acyclic aliphatic ketones frequently results in process failures due to distinct steric demands and ring strain profiles. The five-membered cyclopentyl ring imparts a specific conformational envelope that critically dictates the stereochemical outcome of asymmetric reductions and carbon-carbon bond-forming reactions [1]. For example, in transition-metal-catalyzed asymmetric aldol additions, the larger steric bulk of a six-membered cyclohexyl ring can drastically reduce diastereomeric and enantiomeric excess compared to the optimal fit provided by the cyclopentyl moiety [2]. Furthermore, acyclic ketones entirely lack the rigid cyclic constraint necessary to form spirocyclic target molecules, rendering them useless as substitutes in the synthesis of complex spiro-heterocycles or conformationally restricted pharmaceutical intermediates.
In the synthesis of complex chiral intermediates, the steric profile of the ketone substrate is paramount. Silver-catalyzed asymmetric aldol reactions utilizing pyrrolidine-2-isocyanoacetamide demonstrate that 1-cyclopentylethanone reacts smoothly to deliver the target oxazoline product with an exceptional 97% yield, a 98:2 diastereomeric ratio (dr), and 94% enantiomeric excess (ee) [1]. In contrast, substituting with the homologous 1-cyclohexylethanone under sterically demanding conditions (such as with t-butyl isocyanoacetate) yields a drastically inferior 85:15 dr and only 34% ee for the trans isomer[1].
| Evidence Dimension | Diastereomeric and enantiomeric excess in asymmetric aldol reaction |
| Target Compound Data | 98:2 dr and 94% ee (with pyrrolidine-2-isocyanoacetamide) |
| Comparator Or Baseline | 1-Cyclohexylethanone (yields 85:15 dr and 34% ee under sterically demanding conditions) |
| Quantified Difference | 60% absolute improvement in enantiomeric excess and superior diastereoselectivity |
| Conditions | Silver-catalyzed asymmetric aldol reaction with alpha-isocyanocarboxylic acid derivatives |
Procurement of the cyclopentyl derivative is critical for pharmaceutical manufacturers requiring high stereochemical fidelity, as the cyclohexyl analog fails to provide the necessary steric differentiation.
The reduction of prochiral ketones to chiral alcohols relies heavily on the steric interaction between the reducing agent and the ketone's substituents. When subjected to asymmetric reduction using the chiral reagent dIpc-t-BuBCl at 25 °C, 1-cyclopentylethanone is reduced to the corresponding S-alcohol with a 26% enantiomeric excess [1]. Under identical conditions, the larger 1-cyclohexylethanone achieves a 48% enantiomeric excess [1]. This quantitative divergence highlights how the smaller effective steric bulk and different conformational flexibility of the five-membered ring fundamentally alter chiral recognition compared to the six-membered homolog.
| Evidence Dimension | Enantiomeric excess (ee) of the S-alcohol product |
| Target Compound Data | 26% ee |
| Comparator Or Baseline | 1-Cyclohexylethanone (48% ee) |
| Quantified Difference | 22% absolute difference in enantiomeric excess |
| Conditions | Asymmetric reduction using dIpc-t-BuBCl at 25 °C |
Buyers designing stereospecific reduction workflows must select the exact ring size, as the distinct steric profile of the cyclopentyl ring prevents direct substitution with cyclohexyl analogs without re-optimizing the chiral catalyst.
1-Cyclopentylethanone is a highly specific building block for the construction of spirocyclic pharmaceutical scaffolds. It reacts predictably with benzo[1,2,5]oxadiazole 1-oxide to successfully yield 3-methylspiro(chinoxalin-2(3H),1'-cyclopentan)-3-amin-1,4-dioxide . Acyclic aliphatic ketones, such as 3-methyl-2-butanone, inherently lack the cyclic topology required to form this spiro-cyclopentane architecture, serving as a negative baseline . The specific ring strain and reactivity of the cyclopentyl methyl ketone are necessary to drive the spiro-annulation process effectively.
| Evidence Dimension | Viability in spiro-annulation reactions |
| Target Compound Data | Successfully forms spiro-cyclopentyl quinoxaline derivatives |
| Comparator Or Baseline | Acyclic aliphatic ketones (structurally incapable of forming spirocyclic systems) |
| Quantified Difference | Binary success vs. failure in spiro-ring formation |
| Conditions | Reaction with benzo[1,2,5]oxadiazole 1-oxide |
For the procurement of precursors intended for spirocyclic API synthesis, the exact cyclic topology of 1-cyclopentylethanone is non-negotiable, rendering acyclic alternatives completely unviable.
In biocatalytic manufacturing, 1-cyclopentylethanone serves as an effective substrate for Steroid Monooxygenase (STMO) derived from Rhodococcus rhodochrous. Biotransformations utilizing recombinant E. coli expressing STMO successfully oxygenate the ketone moiety of 1-cyclopentylethanone to form valuable lactones [1]. Notably, STMO exhibits enantiodivergent behavior compared to standard Cyclohexanone Monooxygenase (CHMO), and processing 1-cyclopentylethanone yields a higher enantiomeric excess of product lactones than when using standard cyclopentanone monooxygenases [1].
| Evidence Dimension | Enantiomeric excess in biocatalytic lactonization |
| Target Compound Data | High ee lactone formation via STMO oxygenation |
| Comparator Or Baseline | Standard cyclopentanone monooxygenases (lower ee for product lactones) |
| Quantified Difference | Superior enantiomeric excess achieved with the STMO enzyme system |
| Conditions | Biotransformation using recombinant E. coli resting cells harboring STMO |
Selecting this specific ketone ensures compatibility with advanced, enantiodivergent biocatalytic workflows, enabling greener, high-yield production of chiral lactones compared to traditional enzyme systems.
Where this compound is the right choice for reacting with benzo[1,2,5]oxadiazole 1-oxide to generate spiro-quinoxaline architectures, which are critical motifs in modern drug discovery.
Where this compound is the right choice as a substrate in transition-metal-catalyzed asymmetric aldol reactions or STMO-mediated Baeyer-Villiger oxidations, providing precise steric control that cyclohexyl or acyclic analogs cannot match [1].
Where this compound (and its isotopically labeled derivatives) is the right choice for synthesizing non-quinoline leukotriene D4 (LTD4) receptor antagonists and small-molecule inhibitors targeting rifampicin-resistant Staphylococcus aureus .
Where this compound is the right choice for leveraging its distinct sweet, fruity odor profile and moderate volatility (boiling point ~156 °C) as a stable, cyclic blending agent in industrial fragrance manufacturing .
Flammable;Irritant